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Compound of Interest

Compound Name:
3-chloro-N-(2-

nitrophenyl)propanamide

CAS No.: 2790-97-8

Cat. No.: B2412744 Get Quote

A Bifunctional Synthon for N-Heterocyclic Scaffolds[1]
Executive Summary
3-Chloro-N-(2-nitrophenyl)propanamide (CAS: 2790-97-8) represents a critical intermediate

in the synthesis of fused nitrogen heterocycles, specifically the quinoxalinone and

dihydroquinolinone classes.[1] As a bifunctional molecule featuring an electrophilic alkyl

chloride and a reducible nitroarene, it serves as a "masked" nucleophile-electrophile system.[1]

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and

application in pharmaceutical development. It moves beyond standard catalog data to offer

process-chemistry insights required for scalable synthesis and downstream derivatization.[1]
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Property Data

IUPAC Name 3-chloro-N-(2-nitrophenyl)propanamide

CAS Registry Number 2790-97-8

Molecular Formula C₉H₉ClN₂O₃

Molecular Weight 228.63 g/mol

SMILES ClCCC(=O)Nc1ccccc1[O-]

Appearance Pale yellow to orange crystalline solid

Solubility
Soluble in DMSO, DMF, DCM; Insoluble in

Water

Electronic Characterization
The molecule is defined by two competing electronic domains:[1]

The Amide Linkage: The amide nitrogen is significantly deactivated by the ortho-nitro group

(strong electron-withdrawing group, EWG), reducing its nucleophilicity and making the amide

bond susceptible to base-catalyzed hydrolysis if not handled correctly.[1]

The

-Chloro Chain: The terminal alkyl chloride is a moderate electrophile.[1] It is positioned
perfectly for intramolecular cyclization reactions post-reduction of the nitro group.[1]

Synthetic Methodology
The Challenge of Ortho-Nitroanilines
Synthesizing this amide is not trivial due to the low nucleophilicity of 2-nitroaniline.[1] The

electron-withdrawing nitro group pulls density from the amine, and the steric bulk at the ortho

position hinders attack. Standard Schotten-Baumann conditions (aqueous base) often fail or

give low yields due to competitive hydrolysis of the acid chloride.

Optimized Protocol: Anhydrous Acylation To ensure high conversion, the reaction must be

driven by a strong electrophile (3-chloropropanoyl chloride) in an anhydrous environment with a
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non-nucleophilic base.

Step-by-Step Experimental Protocol
Reagents:

Substrate: 2-Nitroaniline (1.0 equiv)

Reagent: 3-Chloropropanoyl chloride (1.1 equiv)[1]

Base: Triethylamine (TEA) or Pyridine (1.2 equiv)

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

Preparation: Charge a flame-dried 3-neck flask with 2-nitroaniline and anhydrous DCM under

nitrogen atmosphere.

Base Addition: Add TEA via syringe. The solution may darken slightly. Cool the mixture to

0°C.

Acylation: Add 3-chloropropanoyl chloride dropwise over 30 minutes. Note: This reaction is

exothermic.[1] Control internal temperature < 5°C to prevent bis-acylation or elimination to

acrylamide.[1]

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC

(30% EtOAc/Hexanes).[1]

Workup (Critical):

Quench with cold 1M HCl (removes unreacted amine and TEA).[1]

Wash organic layer with Sat.[1] NaHCO₃ (removes acidic byproducts).[1]

Wash with Brine, dry over Na₂SO₄, and concentrate.[2]

Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.[1]
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Reaction Mechanism & Workflow Visualization
The following diagram illustrates the synthesis pathway and the critical "decision point" where

the molecule can either degrade (hydrolysis) or form the target product.

Critical Control Points
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Tetrahedral Intermediate
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Nucleophilic Attack
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Side Product:
Acrylamide derivative

(Elimination)

High Temp (>25°C)
Beta-Elimination

Click to download full resolution via product page

Figure 1: Synthetic workflow emphasizing temperature control to avoid beta-elimination side

products.

Reactivity Profile & Downstream Applications
The primary value of 3-chloro-N-(2-nitrophenyl)propanamide lies in its ability to undergo

Reductive Cyclization.[1] This is a cascade sequence used to generate 3,4-dihydroquinoxalin-

2(1H)-ones, a scaffold found in various bioactive compounds (e.g., glutamate receptor

antagonists, kinase inhibitors).

Pathway: The "Reduction-Cyclization" Cascade[1]
Step 1: Nitro Reduction. The nitro group is reduced to an amine (aniline) using Fe/NH₄Cl,

SnCl₂, or H₂/Pd-C.

Step 2: Intramolecular Alkylation. The newly formed primary amine attacks the terminal alkyl

chloride (intramolecular S_N2).[1]

Result: Formation of a 6-membered heterocycle (Quinoxalinone).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b2412744?utm_src=pdf-body-img
https://www.benchchem.com/product/b2412744?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-N-phenylpropanamide
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-N-phenylpropanamide
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-N-phenylpropanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2412744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-chloro-N-(2-nitrophenyl)propanamide
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Figure 2: The dominant application pathway transforming the linear amide into a fused

heterocycle.

Safety & Handling
Lachrymator Warning: The starting material, 3-chloropropanoyl chloride, is a potent

lachrymator and causes severe skin burns.[1] All transfers must occur in a fume hood.[1]

Nitroaniline Toxicity: 2-nitroaniline is toxic if inhaled or absorbed through the skin

(methemoglobinemia risk).[1] Double-gloving (Nitrile) is recommended.[1]

Waste Disposal: Chlorinated organic waste.[1] Do not mix with strong alkalis as this may

induce rapid polymerization of acrylamide byproducts.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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